molecular formula C14H16N2O2S B1202691 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

Cat. No.: B1202691
M. Wt: 276.36 g/mol
InChI Key: MHPMZNKSCNJFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide is a chemical compound with a thiazole ring structure

Preparation Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 5-ethyl-4-phenyl-2-thiazolylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide can be compared with other similar compounds such as:

These compounds share similar thiazole ring structures but differ in their substituents and overall molecular structure. The unique properties of this compound, such as its specific functional groups and reactivity, distinguish it from these related compounds.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C14H16N2O2S/c1-3-11-13(10-7-5-4-6-8-10)16-14(19-11)15-12(17)9-18-2/h4-8H,3,9H2,1-2H3,(H,15,16,17)

InChI Key

MHPMZNKSCNJFHV-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

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